7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran
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Overview
Description
7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran is a chemical compound with the molecular formula C9H8BrFO. It is also known by its IUPAC name, 7-bromo-5-fluorochromane . This compound belongs to the class of organic compounds known as chromanes, which are characterized by a benzene ring fused to a tetrahydropyran ring. Chromanes are known for their diverse biological activities and are used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran typically involves the bromination and fluorination of a chromane precursor. One common method involves the reaction of 7-bromo-3,4-dihydro-2H-1-benzopyran with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of derivatives with different halogens or other functional groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced compounds.
Scientific Research Applications
7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-5-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
- 6-fluoro-3,4-dihydro-2H-1-benzopyran
- 8-bromo-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-one
Uniqueness
7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the chromane ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8BrFO |
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Molecular Weight |
231.06 g/mol |
IUPAC Name |
7-bromo-5-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H8BrFO/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5H,1-3H2 |
InChI Key |
LPAHDXWJZMFDOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)Br)OC1 |
Origin of Product |
United States |
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